molecular formula C8H14N2O3 B8743247 2-(3-amino-2-oxoazepan-1-yl)acetic acid

2-(3-amino-2-oxoazepan-1-yl)acetic acid

Cat. No.: B8743247
M. Wt: 186.21 g/mol
InChI Key: NBOYLYUNMQVMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-amino-2-oxoazepan-1-yl)acetic acid is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an azepane ring, which is a seven-membered ring containing one nitrogen atom. The compound also features an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-2-oxoazepan-1-yl)acetic acid typically involves the cyclization of appropriate precursors to form the azepane ring, followed by the introduction of the amino and carboxylic acid groups. One common method involves the reaction of a suitable amine with a cyclic anhydride or lactone under controlled conditions to form the azepane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-2-oxoazepan-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the azepane ring can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

2-(3-amino-2-oxoazepan-1-yl)acetic acid

InChI

InChI=1S/C8H14N2O3/c9-6-3-1-2-4-10(8(6)13)5-7(11)12/h6H,1-5,9H2,(H,11,12)

InChI Key

NBOYLYUNMQVMQY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C(C1)N)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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